molecular formula C18H11NO4 B11155196 3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate

3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate

Cat. No.: B11155196
M. Wt: 305.3 g/mol
InChI Key: VICJHUNUVOJZFT-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate is a complex organic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are known for their diverse biological activities and are used in various scientific research applications. This compound, in particular, has a unique structure that combines a benzisoxazole ring with a furoate ester, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate typically involves the cyclization of ortho-substituted anilines with functionalized orthoesters. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzisoxazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Formation of benzisoxazole oxides.

    Reduction: Formation of reduced benzisoxazole derivatives.

    Substitution: Formation of halogenated benzisoxazole compounds.

Scientific Research Applications

3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may act as an antagonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate is unique due to its combination of a benzisoxazole ring with a furoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) furan-2-carboxylate

InChI

InChI=1S/C18H11NO4/c20-18(15-7-4-10-21-15)22-13-8-9-14-16(11-13)23-19-17(14)12-5-2-1-3-6-12/h1-11H

InChI Key

VICJHUNUVOJZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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